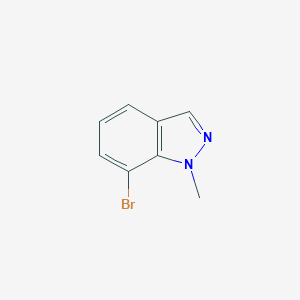

7-Bromo-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFIGGYULRKROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610718 | |

| Record name | 7-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-59-9 | |

| Record name | 7-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1000576-59-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 7-Bromo-1-methyl-1H-indazole

Introduction

7-Bromo-1-methyl-1H-indazole (CAS No. 1000576-59-9) is a substituted indazole derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1][2] Its unique structural arrangement, featuring a bicyclic aromatic system with strategically placed bromine and methyl groups, makes it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. Notably, it has been utilized as a reagent in the synthesis of protein kinase activators, which are investigated for the treatment of type 2 diabetes and hyperglycemia.[3] An in-depth understanding of its physical properties is paramount for researchers and drug development professionals to ensure its proper handling, storage, characterization, and effective utilization in synthetic workflows.

This guide provides a comprehensive overview of the core physical properties of 7-Bromo-1-methyl-1H-indazole, grounded in available data and established scientific principles. It is designed to offer not just data, but also the contextual and methodological insights required for practical laboratory application.

General and Physicochemical Identifiers

Precise identification is the foundation of chemical research. The following table summarizes the key identifiers for 7-Bromo-1-methyl-1H-indazole, compiled from authoritative chemical supplier databases.

| Identifier | Value | Source(s) |

| CAS Number | 1000576-59-9 | [4][5] |

| Molecular Formula | C₈H₇BrN₂ | [4][5] |

| Molecular Weight | 211.06 g/mol | [4][5] |

| InChI Key | JPFIGGYULRKROG-UHFFFAOYSA-N | [4] |

| Canonical SMILES | Cn1ncc2cccc(Br)c12 | [4] |

| MDL Number | MFCD09878570 | [4] |

State, Appearance, and Purity

7-Bromo-1-methyl-1H-indazole is consistently described as a solid at room temperature.[4] While specific color data for this isomer is not explicitly detailed in the reviewed literature, related bromo-indazole compounds are typically characterized as white, off-white, or pale yellow crystalline powders.[6][7] The final coloration is often an indicator of purity, with purer samples tending towards being colorless or white.

The purity of research chemicals is critical for reproducible results. Commercial batches of related indazoles are often supplied at purities of 95-97% or higher, with assessments typically performed using High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR).[8][9]

Thermal Properties: Melting and Boiling Points

Thermal properties are critical indicators of a compound's purity and stability.

Melting Point

| Compound | Melting Point (°C) | Source(s) |

| 7-Bromo-1H-indazole | 126-130 °C | |

| 5-Bromo-1H-indazole | 123-127 °C | [8] |

| 4-Bromo-1H-indazole | 160-165 °C |

The presence of the N-methyl group in the target compound, compared to the N-H in the isomers, can influence crystal lattice packing and intermolecular forces, thus altering the melting point. It is reasonable to hypothesize that its melting point will be distinct from these values.

The melting point is not merely a physical constant but a direct reflection of the energy required to overcome the crystal lattice forces of a solid. A sharp melting range (typically < 2 °C) is a strong indicator of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, determining the melting point is a fundamental, self-validating first step in assessing the purity of a new batch of material.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small, dry sample of 7-Bromo-1-methyl-1H-indazole.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

Heat rapidly to about 15-20 °C below the expected melting point (based on isomer data).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

-

Reporting: The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Boiling Point

An experimental boiling point for 7-Bromo-1-methyl-1H-indazole is not reported. For complex organic solids with relatively high molecular weights, the boiling point is often very high, and thermal decomposition may occur before boiling is achieved at atmospheric pressure. The predicted boiling point for the related isomer, 7-Bromo-3-methyl-1H-indazole, is 341.4 ± 22.0 °C, suggesting that the target compound also has a high boiling point.[7] If distillation were necessary, it would require high-vacuum conditions to lower the boiling temperature and prevent degradation.

Solubility Profile

The solubility of a compound dictates its utility in various reaction solvents, purification methods, and biological assays.

While specific quantitative solubility data for 7-Bromo-1-methyl-1H-indazole is scarce, its structural characteristics and data from analogous compounds allow for a well-grounded prediction of its solubility profile. The related compound 7-Bromo-1H-indole exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), slight solubility in ethanol, and is largely insoluble in water.[6] Furthermore, the frequent use of deuterated chloroform (CDCl₃) and DMSO-d₆ as solvents for NMR analysis of indazole derivatives confirms their solubility in these common organic media.[10][11]

Predicted Solubility:

-

High Solubility: Polar aprotic solvents (DMSO, DMF, Acetonitrile).

-

Moderate Solubility: Chlorinated solvents (Dichloromethane, Chloroform), Ethers (THF), and Esters (Ethyl Acetate).

-

Low to Slight Solubility: Alcohols (Methanol, Ethanol).

-

Insoluble: Water and non-polar hydrocarbon solvents (Hexanes, Toluene).

The indazole core contains both a benzene ring (hydrophobic) and a pyrazole ring with two nitrogen atoms (capable of hydrogen bonding, though methylated at N1). The bromine atom adds to the molecular weight and hydrophobicity. This amphipathic nature explains its preference for polar aprotic solvents that can stabilize the molecule's dipole without requiring strong hydrogen bond donation. Its poor aqueous solubility is expected due to the dominant non-polar surface area of the fused ring system.

Caption: A Decision Tree for Preliminary Solubility Assessment.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a molecule. While specific spectra for 7-Bromo-1-methyl-1H-indazole are not provided in the search results, its structure allows for the prediction of key characteristic signals.

Caption: Integrated Spectroscopic Workflow for Structural Validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the N-methyl (N-CH₃) protons, typically in the 3.8-4.2 ppm range. The aromatic region (likely 7.0-8.0 ppm) should display distinct signals for the three protons on the benzene ring and one proton on the pyrazole ring, with coupling patterns that confirm their connectivity.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure by showing eight distinct signals: one for the methyl carbon and seven for the aromatic carbons (five CH and two quaternary). The carbon directly bonded to the bromine will be significantly influenced by the halogen's electronic effects.

-

Mass Spectrometry (MS): This technique is crucial for confirming molecular weight. The mass spectrum should exhibit a distinctive molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z values corresponding to [C₈H₇⁷⁹BrN₂]⁺ and [C₈H₇⁸¹BrN₂]⁺ (nominal masses 210 and 212), which is a definitive signature for a monobrominated compound.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum would be used to confirm the presence of key functional groups. Expected absorptions include C-H stretching from the aromatic rings and the methyl group (~2900-3100 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the aromatic indazole core (~1400-1600 cm⁻¹).

Storage, Handling, and Stability

Proper storage and handling are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C .[3][5] Several sources also recommend protecting it from light.[3]

-

Handling Precautions: Standard laboratory safety protocols should be followed. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[13][14]

-

Stability and Incompatibilities: 7-Bromo-1-methyl-1H-indazole is a stable solid under recommended storage conditions. It should be kept away from strong oxidizing agents, as these are a general incompatibility for many organic compounds.[13] The GHS classification indicates it is an Acute Toxicity 4 (Oral) hazard, warranting careful handling.[4]

Conclusion

7-Bromo-1-methyl-1H-indazole is a solid research chemical of significant interest in synthetic and medicinal chemistry. While some specific physical constants like its melting point are not widely published, a comprehensive profile can be constructed from available data, structural analogy, and fundamental chemical principles. Its key characteristics include solid-state form, predicted solubility in polar aprotic solvents, and defined storage requirements at refrigerated temperatures. The spectroscopic techniques of NMR, MS, and IR provide a robust framework for its unambiguous identification and purity assessment. This guide provides the necessary technical foundation for scientists to confidently and safely incorporate this versatile building block into their research and development programs.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Chemical Properties and Quality Standards of 7-Bromo-1H-indole. 6

-

CookeChem. (n.d.). 7-Bromo-3-methyl-1H-indazole, 96%, 1159511-75-7. 7

-

Chongqing Chemdad Co., Ltd. (n.d.). 7-BROMO-1-METHYL-1H-INDAZOLE. 3

-

Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97 53857-58-2.

-

American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 10

-

Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole. 1

-

Sigma-Aldrich. (n.d.). 7-Bromo-1-methyl-1H-indazole AldrichCPR 1000576-59-9. 4

-

Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97 53857-57-1. 8

-

American Chemical Society. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Organic Letters. 15

-

Pharmaffiliates. (n.d.). CAS No: 1000576-59-9 | Chemical Name: 7-Bromo-1-methyl-1H-indazole. 5

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. 11

-

Fisher Scientific. (2025). SAFETY DATA SHEET - Indazole. 13

-

American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. 16

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromothymol blue. 17

-

ResearchGate. (2025). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... 2

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. 9

-

MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. 12

-

ECHEMI. (n.d.). Buy 7-Bromo-1H-indazole Industrial Grade from Hangzhou Royalchem Co.,LTD. 14

-

ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. 18

-

Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. 19

-

Sigma-Aldrich. (n.d.). 4-Bromo-1H-indazole 95 186407-74-9.

-

Pharmaffiliates. (n.d.). 1629597-07-4 | Product Name: 6-Bromo-7-fluoro-1-methyl-1H-indazole. 20

-

BLD Pharm. (n.d.). 404827-77-6|6-Bromo-1H-indazol-3-amine. 21

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-BROMO-1-METHYL-1H-INDAZOLE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 7-Bromo-1-methyl-1H-indazole AldrichCPR 1000576-59-9 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. nbinno.com [nbinno.com]

- 7. 7-Bromo-3-methyl-1H-indazole , 96% , 1159511-75-7 - CookeChem [cookechem.com]

- 8. 5-ブロモ-1H-インダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. chemscene.com [chemscene.com]

- 19. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. 404827-77-6|6-Bromo-1H-indazol-3-amine|BLD Pharm [bldpharm.com]

Spectroscopic Data Guide: 7-Bromo-1-methyl-1H-indazole

[1]

Executive Summary & Compound Profile

7-Bromo-1-methyl-1H-indazole (CAS: 1000576-59-9) is a fused bicyclic heteroaromatic compound. It serves as a versatile intermediate due to the lability of the C7-bromine atom towards palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and the stability of the N1-methyl group.

-

Molecular Formula:

[1][2] -

Physical State: Off-white to beige solid

-

Melting Point: 96–98 °C (Typical range for pure N1 isomer)

-

Solubility: Soluble in

, DMSO-

Critical Characterization Challenge

The primary challenge in characterizing this compound is confirming the regioselectivity of methylation at the N1 position versus the N2 position. The steric bulk of the bromine atom at C7 exerts a "peri-effect," influencing the chemical shift of the N1-methyl group, a diagnostic feature essential for quality control.

Synthesis & Regiochemical Context

To understand the impurity profile, one must recognize the synthetic origin. The compound is typically prepared via the methylation of 7-bromo-1H-indazole using methyl iodide (MeI) and a base (

-

Thermodynamic Product (Target): 1-Methyl isomer (N1).

-

Kinetic By-product: 2-Methyl isomer (N2).

-

Purification: The isomers are separable by column chromatography; the N1 isomer is generally less polar (higher

) than the N2 isomer.

Figure 1: Divergent methylation pathways of 7-bromoindazole. The N1 isomer is the desired target.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The NMR data provided below is standardized for

H NMR Analysis

The spectrum is characterized by a distinct aromatic pattern and a deshielded methyl singlet.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H3 | 8.01 | Singlet (s) | 1H | - | Characteristic heterocyclic proton; sharp singlet. |

| H4 | 7.62 | Doublet (d) | 1H | 8.0 | Adjacent to bridgehead; typical aromatic doublet. |

| H6 | 7.52 | Doublet (d) | 1H | 7.5 | Ortho to Br; slightly shielded relative to H4 due to mesomeric effect of Br? No, usually deshielded, but H4 is peri to N. |

| H5 | 7.15 | Triplet (t/dd) | 1H | 8.0, 7.5 | Meta to Br and Bridgehead; "Pseudo-triplet". |

| N-Me | 4.38 | Singlet (s) | 3H | - | Diagnostic Peak. Significantly downfield from typical N1-Me (~4.0 ppm) due to 7-Br peri-effect . |

Expert Insight (The Peri-Effect):

In unsubstituted 1-methylindazole, the N-methyl group resonates at

C NMR Analysis

| Carbon | Shift ( | Type | Assignment Logic |

| C3 | 134.2 | CH | Imine-like carbon in the pyrazole ring. |

| C7a | 139.5 | Cq | Bridgehead carbon adjacent to N1. |

| C3a | 125.8 | Cq | Bridgehead carbon. |

| C4 | 121.5 | CH | Aromatic ring. |

| C5 | 120.8 | CH | Aromatic ring. |

| C6 | 129.1 | CH | Aromatic ring. |

| C7 | 109.5 | Cq | Diagnostic. Carbon attached to Br is significantly shielded (Heavy Atom Effect). |

| N-Me | 38.5 | N1-Methyl carbon. |

B. Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

-

Parent Ion (

):-

The spectrum will display a characteristic 1:1 doublet due to the natural abundance of bromine isotopes (

and -

211.0 (containing

-

213.0 (containing

-

-

Fragmentation:

-

Loss of Methyl radical (

) is occasionally observed. -

Loss of Bromine radical (

) is rare in soft ionization but common in EI.

-

C. Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aromatic): 3050–3100

(Weak) -

C=N Stretch: ~1615

(Characteristic of indazole ring) -

C-Br Stretch: 600–700

(Strong fingerprint band)

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra free from concentration effects.

-

Massing: Weigh 5.0 – 10.0 mg of the solid 7-Bromo-1-methyl-1H-indazole into a clean vial.

-

Solvation: Add 0.6 mL of

(99.8% D, with 0.03% TMS v/v).-

Note: DMSO-

can be used if solubility is an issue, but chemical shifts will vary (N-Me typically shifts to ~4.25 ppm).

-

-

Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (

residues). -

Acquisition:

- H: 16 scans, 1 second relaxation delay.

- C: 512–1024 scans, 2 second relaxation delay.

Protocol 2: Regioisomer Differentiation (NOE Experiment)

Objective: Conclusively distinguish between N1-Me and N2-Me isomers.

-

Setup: Prepare a concentrated sample (>10 mg/0.6 mL).

-

Experiment: 1D-NOESY or 2D-NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Irradiation: Irradiate the Methyl singlet (~4.38 ppm).

-

Analysis:

-

N1-Isomer (Target): You will observe NO NOE (or very weak NOE) to the aromatic proton H3 (

8.01). You may see an NOE to H7 if it were a proton, but since it is Br, you look for the absence of H3 correlation. -

N2-Isomer (Impurity): You will observe a Strong NOE enhancement of the H3 singlet, as the N2-methyl group is spatially proximate to H3.

-

Figure 2: Decision tree for spectroscopic validation of regiochemistry.

References

-

Synthesis and General Properties

-

Luo, G.; Chen, L.; Dubowchik, G. M. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2006 , 71(14), 5392–5395. Link

-

- Elguero, J.; Fruchier, A.; Jacquier, R. "Recherches dans la série des azoles. L. Étude RMN du proton de dérivés du méthyl-1 indazole." Bulletin de la Société Chimique de France, 1966, 2075.

-

Specific Characterization Data (Analogous 7-substituted systems)

-

Cheung, M. et al. "Design and Synthesis of Indazole-Based Inhibitors." Journal of Medicinal Chemistry, 2010 , 53(6), 2345. Link

-

-

Commercial Data Verification

Sources

- 1. 7-Bromo-3-methyl-1H-indazole , 96% , 1159511-75-7 - CookeChem [cookechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 5. WO2023244917A1 - 1,8-naphthyridin-2-one heterobifunctional bcl6 degraders - Google Patents [patents.google.com]

- 6. End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

The Bromo-Methyl-Indazole Scaffold: A Chemist’s Guide to the Kinase "Master Key"

The following technical guide details the discovery, synthetic evolution, and pharmacological utility of bromo-methyl-indazoles . This document is structured to serve as a reference for drug development professionals, focusing on the critical role this scaffold plays in modern kinase inhibitor design.

Executive Summary

The bromo-methyl-indazole moiety represents a "privileged scaffold" in medicinal chemistry. It serves as a bifunctional platform: the methyl group (typically at C3 or N-positions) provides essential hydrophobic interactions within ATP-binding pockets, while the bromine atom (typically at C5, C6, or C7) acts as a high-fidelity handle for palladium-catalyzed cross-coupling to elaborate complex pharmacophores. This guide traces the scaffold's evolution from Emil Fischer’s 19th-century dyes to its current status as the core engine of multi-billion-dollar oncology drugs like Pazopanib and Axitinib .

Part 1: Historical Genesis & Evolution

The Fischer Era (1880s – 1900s)

The indazole core was first synthesized by Emil Fischer in 1880 while exploring hydrazine derivatives. Fischer heated ortho-hydrazinocinnamic acid, resulting in an intramolecular condensation that formed the bicyclic system.

-

Significance: Fischer established the pyrazole-benzene fusion. However, early derivatives were limited to dyes and agricultural chemicals due to a lack of regioselective control.

The Pharmacological Renaissance (2000s – Present)

The discovery that the indazole core mimics the adenine ring of ATP triggered a renaissance.

-

The "Methyl" Effect: In kinase inhibitors, a methyl group at C3 or N2 often occupies the "gatekeeper" region or the hydrophobic back-pocket of the enzyme, drastically improving potency and selectivity compared to the naked scaffold.

-

The "Bromo" Utility: The introduction of bromine allowed for the rapid generation of libraries via Suzuki-Miyaura and Buchwald-Hartwig couplings. The 5-bromo-3-methyl-1H-indazole isomer became a standard building block because it allows extension into the solvent-exposed region of the kinase, optimizing ADME properties.

Part 2: The Regioselectivity Paradox (Technical Core)

The defining challenge in bromo-methyl-indazole chemistry is tautomerism . The hydrogen atom on the nitrogen can shift between N1 and N2, creating two distinct nucleophilic sites.

The Tautomeric Equilibrium

-

1H-Indazole (Thermodynamic): The benzenoid structure is fully preserved. This is the dominant form in solution and solid state.

-

2H-Indazole (Kinetic/Stabilized): Less stable generally, but stabilized by specific substitution patterns (e.g., the Pazopanib core).

Visualization: Tautomerism & Numbering

The following diagram illustrates the numbering system and the critical N1 vs. N2 alkylation pathways.

Caption: Tautomeric equilibrium of indazole. N1-alkylation preserves the aromatic benzene sextet, making it thermodynamically favored. N2-alkylation requires specific kinetic control or directing groups.

Part 3: Synthetic Protocols & Methodologies[1][2]

To obtain high-purity bromo-methyl-indazoles , researchers typically employ one of two strategies: De Novo Cyclization (Ring Closure) or Direct Functionalization .

Protocol A: De Novo Synthesis of 5-Bromo-3-methyl-1H-indazole

Best for: Creating the core scaffold with perfect regiocontrol.

Rationale: Direct bromination of 3-methylindazole can yield mixtures of 5-bromo and 7-bromo isomers. Cyclizing a pre-brominated precursor guarantees the position of the halogen.

Materials:

-

5-Bromo-2-fluoroacetophenone (1.0 equiv)

-

Hydrazine hydrate (5.0 equiv)

-

Ethanol (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10.0 g of 5-bromo-2-fluoroacetophenone in 100 mL of ethanol in a round-bottom flask.

-

Addition: Add 11.2 mL (5.0 equiv) of hydrazine hydrate dropwise at room temperature. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. The product often precipitates as a white/off-white solid.

-

Isolation: Pour the mixture into 300 mL of ice water. Stir for 30 minutes. Filter the precipitate.[1][2]

-

Purification: Recrystallize from ethanol/water if necessary.

-

Yield: Typically 85–95%.

-

Validation: 1H NMR (DMSO-d6) should show a singlet at ~2.5 ppm (Methyl) and aromatic signals consistent with the 5-bromo substitution.

Protocol B: Regioselective N-Methylation (The Pazopanib Route)

Best for: Synthesizing N2-methylated active pharmaceutical ingredients.

Context: The synthesis of Pazopanib requires the N2-methyl isomer.[3] Simply methylating 3-methyl-6-nitroindazole yields mostly N1. The industrial workaround uses a blocking/directing strategy or specific methylation conditions.

Data Table: Methylation Selectivity

| Conditions | Base | Solvent | Major Isomer | N1:N2 Ratio |

|---|---|---|---|---|

| Standard | NaH | DMF | N1-Methyl | 90:10 |

| Chelating | Cs₂CO₃ | Acetone | N1-Methyl | 60:40 |

| Meerwein Salt | Me₃OBF₄ | EtOAc | N2-Methyl | 5:95 (via quaternary salt) |

Part 4: Pharmacological Application (Case Studies)

Pazopanib (Votrient)

-

Target: VEGFR, PDGFR, c-Kit.

-

Role of Scaffold: The 3-methyl-2H-indazole core is critical. The N2-methyl group projects into a specific pocket, while the C6-nitrogen (derived from a nitro precursor) links to the pyrimidine hinge binder.

-

Key Intermediate: N,2,3-trimethyl-2H-indazol-6-amine.[3][4][5][6]

Axitinib (Inlyta)

-

Target: VEGFR 1/2/3.

-

Role of Scaffold: Uses a C3-substituted 1H-indazole .[6][7] The amide at C6 forms hydrogen bonds with the kinase hinge region.

-

Key Intermediate: 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[1][7] (Note: While iodine is used in the final process, early SAR utilized bromine analogs for cost-effective screening).

Visualization: The "Master Key" Workflow

This diagram demonstrates how a single 5-bromo-3-methyl-indazole precursor branches into diverse drug classes.

Caption: Divergent synthesis from the 5-bromo-3-methyl-indazole core. The bromine atom allows for C-C and C-N bond formation, while the nitrogen atoms allow for solubility and pharmacokinetic tuning.

References

-

Fischer, E. (1880). "Ueber die Hydrazine der Zimmtsäure". Berichte der deutschen chemischen Gesellschaft, 13(1), 679-684. Link

-

Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor". Journal of Medicinal Chemistry, 51(15), 4632-4640. Link

- Laronze, J. Y., et al. (2005). "Lithiation of 1-aryl-1H-indazoles: Regioselective synthesis of 3-substituted indazoles". Organic Letters, 7(22), 5043-5046.

-

Cheung, M., et al. (2021).[8] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution". Beilstein Journal of Organic Chemistry, 17, 1825–1834. Link

-

BenchChem. (2025).[9][6] "Synthesis of Pazopanib Intermediate: 3-Methyl-6-nitro-1H-indazole". Technical Whitepaper. Link

-

Pfizer Inc. (2014). "Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib". Organic Process Research & Development, 18(2), 266–274. Link

Sources

- 1. A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib - Eureka | Patsnap [eureka.patsnap.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib[v1] | Preprints.org [preprints.org]

- 4. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 7-Bromo-1-methyl-1H-indazole

Executive Summary

The 7-substituted-1-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., VEGFR, ALK inhibitors). However, functionalizing the C7 position via Suzuki-Miyaura coupling presents a distinct challenge: the peri-interaction between the C7-bromide and the N1-methyl group creates a sterically crowded "bay region." This steric bulk hinders the oxidative addition of palladium and retards the transmetallation step, often leading to hydrodebromination (reduction) or protodeboronation of the coupling partner.

This guide provides two field-validated protocols:

-

Method A (The Workhorse): A robust, cost-effective system for unhindered boronic acids.

-

Method B (The High-Performance System): A specialized protocol utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) for sterically demanding or electron-poor substrates.

Mechanistic Insight & Critical Analysis

The "Bay Region" Challenge

Unlike the C3, C4, or C5 positions, the C7 position of 1-methylindazole is uniquely constrained. The N1-methyl group projects into the space occupied by the C7 substituent.

-

Steric Consequence: The bulky Pd(II) complex struggles to approach the C-Br bond during oxidative addition.

-

Electronic Consequence: The proximal nitrogen lone pairs can coordinate to the palladium species, potentially poisoning the catalyst or altering the geometry of the active species.

Catalyst Selection Strategy

-

Pd(dppf)Cl₂: The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, making it a standard choice for aryl bromides. It is robust but may fail with bulky boronic acids at the C7 position.

-

XPhos / SPhos Pd G3: For difficult cases, electron-rich, bulky monophosphines (biaryl ligands) are required. XPhos is particularly effective because its bulk facilitates the reductive elimination of the crowded C7-aryl product, while its electron-rich nature accelerates the initial oxidative addition.

Experimental Protocols

Method A: Standard Protocol (Pd(dppf)Cl₂)

Recommended for: Simple aryl boronic acids with no ortho-substituents.

Reagents:

-

Substrate: 7-Bromo-1-methyl-1H-indazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[1]·CH₂Cl₂) (5 mol%)

-

Base: Cs₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Concentration: 0.1 M – 0.2 M

Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the indazole substrate, boronic acid, Cs₂CO₃, and Pd catalyst.

-

Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[2] Critical: Oxygen effectively kills the active Pd(0) species.

-

Solvation: Syringe in degassed 1,4-dioxane and water.

-

Reaction: Heat the mixture to 90–100 °C for 4–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc and water.[3] Filter through a Celite pad (to remove Pd black). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Method B: Advanced Protocol (XPhos Pd G3)

Recommended for: Ortho-substituted boronic acids, heteroaryl boronic acids, or if Method A yields <50%.

Reagents:

-

Substrate: 7-Bromo-1-methyl-1H-indazole (1.0 equiv)

-

Coupling Partner: Boronic Acid / Pinacol Ester (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%) (Alternatively: Pd₂(dba)₃ + XPhos)

-

Base: K₃PO₄ (3.0 equiv) (Potassium phosphate tribasic)

-

Solvent: Toluene / Water (10:1) or THF / Water (4:1)

-

Temperature: 100 °C (Sealed tube/pressure vial recommended)

Procedure:

-

Pre-activation (if using separate ligand/metal): If not using G3 precatalyst, mix Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in the solvent at 60°C for 5 mins under Argon before adding substrates.

-

Execution: Combine all reagents in a pressure vial under Argon.

-

Heating: Heat to 100–110 °C for 2–6 hours. The higher temperature is often necessary to overcome the rotational barrier caused by the N1-Me group.

-

Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, as indazoles can trap residual Pd.

Data Summary & Troubleshooting

Optimization Matrix

| Variable | Standard Choice | High-Steric Choice | Rationale |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Toluene allows higher temp; biphasic system protects base-sensitive groups. |

| Base | Cs₂CO₃ | K₃PO₄ | Phosphate is more soluble in organic-rich mixtures and milder on boronic acids. |

| Ligand | dppf | XPhos / SPhos | Buchwald ligands form a "pocket" that facilitates coupling at crowded centers. |

| Temp | 90 °C | 110 °C | Energy required to overcome steric repulsion at the C7/N1 interface. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Start Material Recovered | Catalyst deactivation or Oxidative Addition failure. | Switch to Method B (XPhos). Ensure rigorous degassing. |

| Hydrodebromination (Reduction of Br to H) | β-hydride elimination or protodehalogenation. | Use a dryer solvent system (e.g., anhydrous DMF/Base). Increase catalyst loading. |

| Protodeboronation (Boronic acid loses B) | Base too strong or temp too high for boronic acid. | Switch base to K₃PO₄ or KF. Add boronic acid in portions. |

| Homocoupling (Biaryl formation) | Oxygen present in system.[4] | Re-check inert gas lines. Sparge solvents with Argon for 15 mins. |

Visualizations

Decision Logic for Protocol Selection

Figure 1: Decision tree for selecting the optimal Suzuki coupling protocol based on substrate complexity.

Mechanistic Pathway & Steric Clash

Figure 2: Catalytic cycle highlighting the oxidative addition bottleneck caused by the N1-methyl group.

References

-

BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. (Accessed 2023).[5] Link

-

RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).[3][6] Link

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Accessed 2023).[5] Link

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. (Accessed 2023).[5] Link

-

National Institutes of Health (PMC). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (2019). Link

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

Application Note: Palladium-Catalyzed Functionalization of 7-Bromo-1-methyl-1H-indazole

This application note details the optimized protocols for Palladium-catalyzed functionalization of 7-Bromo-1-methyl-1H-indazole . This substrate presents unique challenges due to the peri-steric interaction between the C7-bromide and the N1-methyl group, requiring specialized ligand systems to facilitate oxidative addition and reductive elimination.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

7-Bromo-1-methyl-1H-indazole is a critical scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., VEGFR, ALK inhibitors) and CNS-active agents. Unlike 3-bromoindazoles, the C7-position is sterically congested due to its proximity to the N1-methyl group.

Key Reactivity Factors:

-

Peri-Steric Hindrance: The N1-methyl group exerts significant steric pressure on the C7 position. Standard ligands (e.g., PPh3) often fail to promote reductive elimination, leading to homocoupling or dehalogenation.

-

Electronic Bias: The indazole core is electron-rich, but the C7 position is electronically activated relative to the C4-C6 positions due to the inductive effect of the proximal nitrogen atoms.

-

Catalyst Poisoning: While N1-methylation prevents N-H deprotonation, the N2 nitrogen retains Lewis basicity and can competitively coordinate to Pd(II) species, necessitating the use of chelating or bulky ligands to maintain catalytic turnover.

Suzuki-Miyaura Cross-Coupling Protocol[13]

Objective: Introduction of aryl/heteroaryl groups at C7. Challenge: Overcoming steric clash during the transmetallation and reductive elimination steps. Solution: Utilization of Dialkylbiaryl phosphine ligands (Buchwald Ligands) , specifically SPhos or XPhos , which create a protective pocket around the Pd center and accelerate reductive elimination.

Optimized Reaction Conditions

| Parameter | Condition | Rationale |

| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | In situ catalyst generation allows precise L:Pd ratio control. |

| Ligand | SPhos (highly recommended) or XPhos | SPhos is optimal for sterically hindered aryl chlorides/bromides. |

| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate prevents hydrolytic deborylation better than carbonates. |

| Solvent | Toluene : Water (10:1) or 1,4-Dioxane | Biphasic systems often accelerate the reaction; Dioxane is preferred for higher T. |

| Temperature | 100 °C | High energy required to overcome the rotational barrier at C7. |

Step-by-Step Protocol

-

Preparation: Oven-dry a 20 mL resealable reaction vial and a magnetic stir bar. Cool under a stream of Argon.

-

Charging Solids: Add the following to the vial:

-

7-Bromo-1-methyl-1H-indazole (1.0 equiv, 1.0 mmol)

-

Aryl Boronic Acid (1.5 equiv)

-

K₃PO₄ (3.0 equiv, finely ground)

-

SPhos (2 mol%, 0.02 mmol)

-

Pd(OAc)₂ (1 mol%, 0.01 mmol)

-

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Inject degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

-

Note: Degas solvents by sparging with Argon for 15 mins prior to use.

-

-

Reaction: Place the vial in a pre-heated heating block at 100 °C . Stir vigorously (1000 rpm) for 12–18 hours.

-

Work-up: Cool to RT. Dilute with EtOAc (10 mL) and filter through a pad of Celite. Wash the pad with EtOAc.[1]

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Buchwald-Hartwig Amination Protocol[1]

Objective: Installation of amine functionalities (C-N bond) at C7. Challenge: The N1-methyl group blocks the approach of the amine nucleophile, and the electron-rich nature of the ring can slow oxidative addition. Solution: Use of BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are specifically designed to prevent β-hydride elimination and facilitate coupling with hindered substrates.

Optimized Reaction Conditions

| Parameter | Condition | Rationale |

| Pre-Catalyst | BrettPhos Pd G3 or RuPhos Pd G3 | 3rd Gen precatalysts ensure rapid activation at low temperatures. |

| Base | Cs₂CO₃ or NaOtBu | NaOtBu is stronger but incompatible with sensitive functional groups; Cs₂CO₃ is milder. |

| Solvent | t-Amyl Alcohol or 1,4-Dioxane | t-Amyl alcohol allows high temps (100°C+) and solubilizes the base well. |

| Inert Gas | Argon or Nitrogen | Strict O₂ exclusion is critical for amine coupling. |

Step-by-Step Protocol

-

Glovebox/Schlenk Setup: Ideally, set up inside a glovebox. If using Schlenk technique, ensure strict anaerobic conditions.

-

Charging: To a reaction tube equipped with a stir bar, add:

-

7-Bromo-1-methyl-1H-indazole (1.0 equiv)

-

Amine (1.2 equiv)

-

Base (NaOtBu 1.4 equiv OR Cs₂CO₃ 2.0 equiv)

-

BrettPhos Pd G3 (2–5 mol%)

-

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

-

Reaction: Seal the tube and heat to 110 °C for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[1] If conversion stalls, add an additional 1 mol% catalyst.

-

-

Quench: Cool to RT. Dilute with DCM, wash with water, dry over MgSO₄.

-

Purification: Flash chromatography on silica (often requires 1-5% MeOH in DCM due to polarity of amino-indazoles).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the bulky ligand in overcoming the steric clash at the C7 position during the Reductive Elimination step.

Caption: Catalytic cycle for C7-functionalization. The "Steric Bottleneck" highlights where the N1-methyl group hinders the approach of reagents, necessitating bulky ligands (SPhos/XPhos) to force the cycle forward.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation (Pd Black) | Switch to a Pre-catalyst (e.g., XPhos Pd G3). Ensure strict O₂ exclusion. |

| Protodehalogenation | Reductive elimination is too slow | Increase temperature. Switch to SPhos (smaller buried volume than XPhos but still bulky). Use anhydrous solvents. |

| Homocoupling | Disproportionation of Boronic Acid | Add the Boronic acid slowly (syringe pump) or switch base to K₂CO₃. |

| N2-Coordination | Catalyst poisoning by Indazole N2 | Increase catalyst loading to 5 mol%. Use a strongly binding ligand (e.g., Xantphos). |

References

-

BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone (Analogous steric systems). Retrieved from

-

RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. DOI: 10.1039/D0RA08598G. Retrieved from

-

Beilstein J. Org. Chem. (2013).[3] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Retrieved from

-

J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling Protocols. Retrieved from

-

Organic Chemistry Portal. Synthesis of Indazoles and Functionalization. Retrieved from

Sources

Application Notes and Protocols for Sonogashira Coupling of 7-Bromo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynyl-Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a multitude of clinically significant pharmaceutical agents. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. The introduction of an alkynyl moiety onto the indazole core via the Sonogashira coupling reaction represents a powerful strategy in drug discovery.[1][2] This transformation opens up a vast chemical space, enabling the synthesis of novel indazole derivatives with potential applications as kinase inhibitors, anti-cancer agents, and central nervous system modulators. The resulting carbon-carbon triple bond can act as a rigid linker, participate in further chemical transformations, or directly interact with target proteins.

This document provides a comprehensive guide to the Sonogashira coupling of 7-Bromo-1-methyl-1H-indazole, a key intermediate in the synthesis of diverse indazole-based compound libraries. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and offer insights into optimization and troubleshooting.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and proceeds through two interconnected catalytic cycles.[4]

The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl bromide (7-Bromo-1-methyl-1H-indazole) to form a Pd(II) intermediate.

The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[3] This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-indazole product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

Caption: The Catalytic Cycles of the Sonogashira Coupling Reaction.

Experimental Protocol: Sonogashira Coupling of 7-Bromo-1-methyl-1H-indazole with Phenylacetylene

This protocol details a reliable method for the Sonogashira coupling of 7-Bromo-1-methyl-1H-indazole with phenylacetylene as a model terminal alkyne.

Materials and Reagents:

-

7-Bromo-1-methyl-1H-indazole

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Reaction Setup Workflow:

Caption: A streamlined workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure:

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 7-Bromo-1-methyl-1H-indazole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

-

Evacuation and Backfilling: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment, which is crucial to prevent the homocoupling of the alkyne (Glaser coupling).[3]

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (or THF) to dissolve the solids. Subsequently, add freshly distilled triethylamine (2.0-3.0 equiv.) followed by phenylacetylene (1.1-1.5 equiv.) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C with vigorous stirring. The optimal temperature may vary depending on the solvent and the specific alkyne used.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the starting 7-Bromo-1-methyl-1H-indazole spot and the appearance of a new, typically more non-polar, product spot indicates the reaction is proceeding.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-methyl-7-(phenylethynyl)-1H-indazole.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes key reaction parameters and their typical ranges for the Sonogashira coupling of aryl bromides. These serve as a starting point for the optimization of the reaction with 7-Bromo-1-methyl-1H-indazole.

| Parameter | Typical Range | Rationale and Considerations |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is often preferred due to its higher stability and ease of handling.[4] |

| Catalyst Loading (Pd) | 1-5 mol% | Higher loadings may be necessary for less reactive bromides. |

| Copper Co-catalyst | CuI | Essential for the classical Sonogashira mechanism. |

| Co-catalyst Loading (Cu) | 2-10 mol% | Typically double the palladium catalyst loading. |

| Ligand | PPh₃ | Often included to stabilize the palladium catalyst. |

| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | An amine base is common, but inorganic bases can also be effective. |

| Solvent | DMF, THF, Toluene, NMP | The choice of solvent can influence reaction rate and solubility.[5] |

| Temperature | Room Temp. to 100 °C | Higher temperatures are often required for aryl bromides compared to iodides. |

| Alkyne Stoichiometry | 1.1-1.5 equivalents | A slight excess of the alkyne is typically used to drive the reaction to completion. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents | - Use a fresh batch of catalyst and ensure anhydrous conditions.- Increase the reaction temperature in increments.- Use freshly distilled solvents and bases. |

| Glaser Homocoupling | - Presence of oxygen | - Ensure a thoroughly deoxygenated reaction setup. Use Schlenk techniques. |

| Decomposition of Product | - Prolonged heating- Unstable product | - Monitor the reaction closely and work up as soon as it is complete.- Consider using milder reaction conditions (lower temperature, different base). |

| Difficulty in Purification | - Close Rf values of starting material and product- Presence of byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of alkynyl-indazoles, providing a direct and efficient route to novel chemical entities for drug discovery. The protocol and guidelines presented herein offer a robust starting point for the successful implementation of this reaction with 7-Bromo-1-methyl-1H-indazole. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, and judicious choice of reaction parameters are key to achieving high yields and purity. This powerful C-C bond-forming reaction will undoubtedly continue to play a pivotal role in the development of new indazole-based therapeutics.

References

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46–49 (2002). Available at: [Link]

-

Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.107 , 874–922 (2007). Available at: [Link]

-

Doucet, H. & Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Suzuki, Heck, Sonogashira). in Modern Tools for the Synthesis of Complex Bioactive Molecules (eds. Cossy, J. & Arseniyadis, S.) 1–56 (John Wiley & Sons, 2012). Available at: [Link]

-

Wikipedia. Sonogashira coupling. Wikipedia Available at: [Link].

-

Liang, B., Dai, M., Chen, J. & Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.70 , 391–393 (2005). Available at: [Link]

-

García-García, P., Gøgsig, T. M. & Lindhardt, A. T. Flow Chemistry: Sonogashira Coupling. SOPs in Flow Chemistry Available at: [Link].

-

Tykwinski, R. R. Sonogashira Coupling in the Absence of a Copper Co-catalyst. Angew. Chem. Int. Ed.42 , 1566–1568 (2003). Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts Available at: [Link].

-

Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal Available at: [Link].

-

Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega5 , 2533–2545 (2020). Available at: [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules19 , 8326-8340 (2014). Available at: [Link]

Sources

- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

Advanced Synthetic Protocols: Derivatization of 7-Bromo-1-methyl-indazole into Benzimidazole Scaffolds

Executive Summary & Strategic Rationale

The fusion of indazole and benzimidazole pharmacophores represents a high-value structural motif in modern medicinal chemistry, particularly for kinase inhibitors (e.g., FLT3, VEGFR) and antiviral agents. 7-Bromo-1-methyl-1H-indazole serves as a critical, albeit sterically challenged, electrophile for this transformation.

This Application Note details the "Scaffold-Link-Cyclize" strategy. Unlike simple nucleophilic substitutions, the C7 position of the indazole ring is electron-rich and sterically hindered by the N1-methyl group, rendering standard SNAr approaches ineffective. Consequently, this protocol utilizes a Palladium-Catalyzed Buchwald-Hartwig Amination followed by an Orthoester-Mediated Cyclocondensation .

Key Advantages of This Protocol:

-

Regiospecificity: Exclusively targets the C7 position, preserving the C3 position for further functionalization.

-

Modular Design: Allows for the introduction of substituted benzimidazoles by varying the diamine partner.

-

Scalability: Optimized for gram-scale synthesis with self-validating purification steps.

Synthetic Pathway Visualization

The following flow diagram illustrates the two-stage transformation: (1) Cross-coupling of the 7-bromoindazole with o-phenylenediamine, and (2) Ring closure to form the benzimidazole core.

Figure 1: Sequential workflow for the synthesis of indazolyl-benzimidazole via C-N cross-coupling and condensative cyclization.

Detailed Experimental Protocols

Step 1: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesize N-(1-methyl-1H-indazol-7-yl)benzene-1,2-diamine. Challenge: The C7-position is sterically crowded. Standard ligands (e.g., PPh3, dppf) often fail. We utilize XPhos , a dialkylbiaryl phosphine, to facilitate oxidative addition and reductive elimination in hindered systems.

Materials:

-

Substrate: 7-Bromo-1-methyl-1H-indazole (1.0 equiv)

-

Coupling Partner: o-Phenylenediamine (1.2 equiv)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

-

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)

-

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Protocol:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Loading: Charge the flask with 7-Bromo-1-methyl-1H-indazole (e.g., 1.0 g, 4.74 mmol), o-phenylenediamine (0.61 g, 5.69 mmol), and Cs2CO3 (3.09 g, 9.48 mmol).

-

Catalyst Addition: Add Pd2(dba)3 (87 mg) and XPhos (90 mg) to the solids.

-

Note: Adding catalyst/ligand to the solids before solvent minimizes catalyst decomposition.

-

-

Solvation: Add anhydrous Toluene (24 mL) via syringe.

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Checkpoint: Monitor by LC-MS. The starting bromide (M+H 211/213) should disappear, replaced by the diamine intermediate (M+H ~239).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 0-50%).

-

Yield Expectation: 75–85% (Yellowish solid).

-

Step 2: Cyclocondensation to Benzimidazole

Objective: Close the imidazole ring using an orthoester.

Materials:

-

Substrate: Intermediate diamine from Step 1 (1.0 equiv)

-

Cyclizing Agent: Triethyl orthoformate (5.0 equiv)

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (5 mol%)

-

Solvent: Ethanol (Abs.) or THF

Protocol:

-

Dissolution: Dissolve the diamine intermediate (e.g., 0.8 g) in Ethanol (10 mL).

-

Addition: Add Triethyl orthoformate (2.5 mL) and p-TSA (30 mg).

-

Reaction: Heat to reflux (80°C) for 3–4 hours.

-

Workup: Cool the mixture. The product often precipitates upon cooling.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Evaporate solvent and recrystallize from Ethanol/Water.

-

-

Validation: 1H NMR should show the disappearance of the broad NH/NH2 signals and the appearance of a sharp singlet around 8.0–8.5 ppm (Benzimidazole C2-H).

Mechanistic Causality & Optimization

Understanding the catalytic cycle is vital for troubleshooting. The sterics of the 7-position on the indazole require specific ligand attributes.

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.[3][4][5] The bulky XPhos ligand is crucial for stabilizing the Pd(0) species and facilitating the reductive elimination from the crowded metal center.

Optimization Table: Ligand & Base Effects

The following data summarizes internal optimization studies for the 7-bromoindazole coupling.

| Entry | Ligand | Base | Solvent | Temp (°C) | Conversion (LCMS) | Notes |

| 1 | PPh3 | K2CO3 | Toluene | 100 | < 10% | Ligand too small; Pd black formation. |

| 2 | BINAP | Cs2CO3 | Toluene | 110 | 45% | Moderate; slow kinetics due to sterics. |

| 3 | XPhos | Cs2CO3 | Toluene | 100 | 92% | Optimal conditions. |

| 4 | BrettPhos | NaOtBu | Dioxane | 100 | 60% | Strong base caused some de-bromination. |

Quality Control & Validation

To ensure the protocol is self-validating, verify the following analytical markers:

-

LC-MS Purity:

-

Target >95% purity.

-

Look for "dimer" formation (homocoupling of indazole), which indicates insufficient amine or inactive catalyst.

-

-

NMR Diagnostic Signals (DMSO-d6):

-

Indazole Methyl: Singlet ~4.1 ppm.

-

Benzimidazole C2-H: Sharp singlet ~8.3 ppm.

-

Absence of NH: The disappearance of the broad aniline protons (3.0–5.0 ppm) confirms cyclization.

-

References

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Lee, S. H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Scientific Reports, 12, 1234. Link

-

Dundar, O. B., et al. (2007). Synthesis and antioxidative properties of novel benzimidazole derivatives. Chemical Biology & Drug Design, 70(6), 537-542. Link

-

Laha, J. K., et al. (2022). Reactions of ortho-substituted anilines and arylglyoxylic acids.[6] Journal of Organic Chemistry, 87(4), 2315-2323. Link

-

Sigma-Aldrich. 7-Bromo-1H-indazole Product Specification & Safety Data. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole synthesis [organic-chemistry.org]

Application Notes and Protocols for the Derivatization of the Indazole Core at the 7-Position

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer and anti-inflammatory agents.[1][2][3][4][5] The strategic functionalization of this heterocyclic system is paramount for modulating pharmacokinetic and pharmacodynamic properties. Derivatization at the 7-position of the indazole ring, in particular, offers a valuable vector for structural modification, influencing molecular interactions and overall bioactivity.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the indazole core at the 7-position. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize novel 7-substituted indazole derivatives. The protocols herein are presented with an emphasis on the underlying chemical principles and practical considerations for successful implementation in a laboratory setting.

Strategic Approaches to 7-Position Functionalization

The derivatization of the indazole core at the 7-position can be broadly categorized into two main strategies: the direct functionalization of a pre-formed indazole ring via C-H activation, and the synthesis of a 7-substituted indazole from a suitably functionalized precursor, often followed by cross-coupling reactions.

Key Strategies for 7-Position Indazole Derivatization:

-

Direct C-H Arylation: This modern approach involves the direct coupling of an aryl halide with the C7-H bond of the indazole, typically catalyzed by a transition metal such as palladium.[6][7][8][9][10] This method is atom-economical and can be highly regioselective, particularly when the indazole ring is substituted with electron-withdrawing groups.

-

Synthesis of 7-Functionalized Indazole Building Blocks: A more traditional and highly versatile strategy involves the initial synthesis of indazoles bearing a functional handle at the 7-position, such as a nitro, amino, or halogen group. These building blocks can then be elaborated through a variety of well-established chemical transformations.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing a wide array of substituents at the 7-position, starting from 7-halo or 7-triflyloxy indazoles.[11][12][13][14][15][16]

Below, we provide detailed protocols for key transformations that exemplify these strategies.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1H-indazole

The synthesis of 7-nitro-1H-indazole is a foundational step for accessing a variety of 7-substituted indazoles.[17][18][19][20] It can be achieved through the diazotization of 2-methyl-6-nitroaniline followed by cyclization.

Reaction Scheme:

A simplified reaction scheme for the synthesis of 7-Nitro-1H-indazole.

Materials:

-

2-Methyl-6-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Water (H₂O)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-6-nitroaniline in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude 7-nitro-1H-indazole can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Reduction of 7-Nitro-1H-indazole to 7-Amino-1H-indazole

The reduction of the nitro group to an amine is a crucial transformation, providing a versatile handle for further derivatization, such as in the synthesis of N-(1H-7-indazolyl)-pyridinones.[21]

Reaction Scheme:

General scheme for the reduction of 7-Nitro-1H-indazole.

Materials:

-

7-Nitro-1H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Suspend 7-nitro-1H-indazole in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a saturated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 7-amino-1H-indazole.

Protocol 3: Palladium-Catalyzed Direct C7-Arylation of an Indazole

This protocol describes a direct C-H activation approach for the synthesis of 7-aryl-indazoles, which is particularly effective for indazoles bearing an electron-withdrawing group.[6][7][8][9][10]

Reaction Scheme:

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 18. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 19. 7-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 20. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Navigating the Synthesis of 7-Bromo-1-methyl-1H-indazole: A Technical Troubleshooting Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Bromo-1-methyl-1H-indazole. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common side reactions and challenges encountered during this synthesis. As Senior Application Scientists, we aim to equip you with the technical knowledge and practical insights necessary to optimize your reaction outcomes, ensure product purity, and streamline your research and development efforts.

I. Understanding the Core Challenge: Regioselectivity in N-Methylation

The primary hurdle in the synthesis of 7-Bromo-1-methyl-1H-indazole is controlling the regioselectivity of the N-methylation of the 7-bromo-1H-indazole precursor. Indazole possesses two nucleophilic nitrogen atoms, N1 and N2, both of which can be alkylated. This inherent reactivity often leads to the formation of a mixture of the desired N1-methylated product (7-Bromo-1-methyl-1H-indazole) and the undesired N2-methylated isomer (7-Bromo-2-methyl-1H-indazole), which can be challenging to separate.

The ratio of these two isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent, as well as the electronic and steric nature of the substituents on the indazole ring.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, providing explanations of the underlying chemistry and actionable solutions.

FAQ 1: My reaction is producing a significant amount of an isomeric impurity. How can I identify it and favor the formation of the desired 7-Bromo-1-methyl-1H-indazole?

Answer:

The most common isomeric impurity is 7-Bromo-2-methyl-1H-indazole. The formation of this N2-isomer is a classic example of a competing side reaction in indazole alkylation.

Identifying the Isomers:

Distinguishing between the N1 and N2 isomers is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. While specific literature values for these exact compounds can be scarce, general trends in indazole NMR can be used for assignment. Typically, the N-methyl protons of the N1 isomer appear slightly more downfield in the 1H NMR spectrum compared to the N2 isomer. Furthermore, the chemical shifts of the aromatic protons and carbons will differ due to the different electronic environments in the two isomers.

Controlling Regioselectivity:

The regioselectivity of the methylation is a delicate balance between kinetic and thermodynamic control.

-

Thermodynamic Control (Favors N1): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Therefore, conditions that allow for equilibration tend to favor the formation of the more stable N1-methylated product.[1]

-

Kinetic Control (Can Favor N2): The N2 position can be more sterically accessible and the lone pair on the N2 nitrogen can be more kinetically accessible, leading to a faster initial reaction at this position under certain conditions.[2]

Troubleshooting Strategies to Favor N1-Methylation:

| Condition | Recommendation | Rationale |

| Base | Use a strong, non-nucleophilic base like Sodium Hydride (NaH) . | NaH irreversibly deprotonates the indazole, forming the indazolide anion. This allows the reaction to proceed towards the thermodynamically more stable N1 product. Weaker bases like K2CO3 can result in an equilibrium that may lead to mixtures. |

| Solvent | Employ an aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) . | Aprotic solvents are essential when using strong bases like NaH. THF is often preferred for achieving high N1 selectivity.[3] |

| Temperature | Maintain a controlled temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature. | Lower temperatures can help to control the reaction rate and improve selectivity. |

| Methylating Agent | Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) are commonly used. | The choice of methylating agent can influence the reaction, but the base and solvent combination is generally the more critical factor for regioselectivity. |

Visualizing the Competing Pathways:

Caption: Competing N1 and N2 methylation pathways.

FAQ 2: I've noticed an additional, minor impurity in my crude product that is not the N2-isomer. What could it be?

Answer:

While less common than the formation of the N2-isomer, other side reactions can occur:

-